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Compound of Interest

Methyl 5-acetamido-2-
Compound Name:
hydroxybenzoate

Cat. No. B1349585

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and interpretation of the spectroscopic data
for Methyl 5-acetamido-2-hydroxybenzoate, a key organic compound with applications in
pharmaceutical research and development. By presenting a detailed analysis of its H NMR,
13C NMR, FT-IR, and Mass Spectrometry data alongside structurally similar alternatives, this
document serves as a valuable resource for the unambiguous confirmation of its chemical
structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl 5-acetamido-2-
hydroxybenzoate and its structural isomer, Methyl 4-acetamido-2-hydroxybenzoate. This
direct comparison highlights the distinct spectral features that enable the differentiation of these
closely related compounds.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Methyl 5-acetamido-2-

Methyl 4-acetamido-2-

Assignment )
hydroxybenzoate (Predicted) hydroxybenzoate[1]
-OH ~10.5 ppm (s, 1H) 10.83 ppm (s, 1H)
-NH ~7.8 ppm (s, 1H) 7.63 ppm (s, 1H)
H-3: 7.45 ppm (d, J=8.7 Hz) H-
H-6: ~8.1 ppm (d) H-4: ~7.6
Ar-H 5:7.29 ppm (dd, J=8.7, 2.4 HZz)
ppm (dd) H-3: ~7.0 ppm (d)
H-6: 6.94 ppm (d, J=2.4 Hz)
-OCHs ~3.9 ppm (s, 3H) 3.89 ppm (s, 3H)
-COCHs ~2.2 ppm (s, 3H) 2.16 ppm (s, 3H)

Table 2: 13C NMR Spectroscopic Data (CDCls)

Methyl 5-acetamido-2-

Methyl 4-acetamido-2-

Assignment . .
hydroxybenzoate (Predicted) hydroxybenzoate (Predicted)

C=0 (ester) ~170 ppm ~170 ppm

C=0 (amide) ~168 ppm ~169 ppm
C-2: ~155 ppm C-5: ~132 ppm  C-2: ~158 ppm C-4: ~140 ppm

Ar-C C-1: ~115 ppm C-3, C-4, C-6: C-1: ~110 ppm C-3, C-5, C-6:
118-125 ppm 110-120 ppm

-OCHs ~52 ppm ~52 ppm

-COCHs ~24 ppm ~25 ppm

Table 3: FT-IR Spectroscopic Data (Solid)
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Methyl 5-acetamido-2- ]
Key Absorption Bands

Assignment hydroxybenzoate (Vapor
Phase) (em™)
O-H stretch Broad band ~3200-3600 cm~1 Phenolic hydroxyl group
N-H stretch ~3300 cm™? Amide N-H bond
C=0 stretch (ester) ~1700 cm™1 Ester carbonyl group
C=0 stretch (amide) ~1670 cm™1 Amide | band
C-N stretch & N-H bend ~1550 cm—1 Amide Il band
C-O stretch ~1250 cm™1! Ester C-O bond
Aromatic C=C stretch ~1600, 1450 cm™1 Benzene ring
Table 4: Mass Spectrometry Data
Parameter Methyl 5-acetamido-2-hydroxybenzoate[2]
Molecular Formula C10H11NOa4
Molecular Weight 209.20 g/mol

Available, key fragments would include loss of -
Mass Spectrum (GC-MS) OCHS3s (m/z 178), loss of -COCHs (m/z 166), and

cleavage of the ester group.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.
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e 'H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.
Data was acquired with 16 scans, a spectral width of 16 ppm, an acquisition time of 4
seconds, and a relaxation delay of 1 second.

e 13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a
frequency of 100 MHz. Spectra were obtained using a proton-decoupled pulse sequence
with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

o Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and
the spectra were phase and baseline corrected. Chemical shifts (d) are reported in parts per
million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample was finely ground with anhydrous
potassium bromide (KBr) in a 99:1 (KBr:sample) ratio using an agate mortar and pestle. The
mixture was then pressed into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: The FT-IR spectrum was recorded using a spectrometer operating in the
range of 4000-400 cm~1. A background spectrum of a pure KBr pellet was acquired and
automatically subtracted from the sample spectrum. The spectrum was an average of 32
scans with a resolution of 4 cm~1.

Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer via a Gas
Chromatography (GC) system equipped with a capillary column suitable for separating
organic compounds.

« lonization: Electron Impact (El) ionization was used, with an electron energy of 70 eV.

e Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)
by a quadrupole mass analyzer.

o Detection: The ion abundance was measured using an electron multiplier detector, and the
mass spectrum was generated by plotting ion intensity against the m/z ratio.
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Visualization of Spectroscopic Interpretation
Workflow

The following diagram illustrates the logical workflow for the confirmation of the structure of
Methyl 5-acetamido-2-hydroxybenzoate using the collective spectroscopic data.

Spectroscopic Confirmation Workflow for Methyl 5-acetamido-2-hydroxybenzoate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Confirmation
of Methyl 5-acetamido-2-hydroxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349585#methyl-5-acetamido-2-hydroxybenzoate-
spectroscopic-data-interpretation-and-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b1349585#methyl-5-acetamido-2-hydroxybenzoate-spectroscopic-data-interpretation-and-confirmation
https://www.benchchem.com/product/b1349585#methyl-5-acetamido-2-hydroxybenzoate-spectroscopic-data-interpretation-and-confirmation
https://www.benchchem.com/product/b1349585#methyl-5-acetamido-2-hydroxybenzoate-spectroscopic-data-interpretation-and-confirmation
https://www.benchchem.com/product/b1349585#methyl-5-acetamido-2-hydroxybenzoate-spectroscopic-data-interpretation-and-confirmation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1349585?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

